2-Ethyl-1-pyrrolidin-3-ylpyrrolidine
Description
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine is a bicyclic amine featuring two pyrrolidine rings connected via a 3-position linkage on one ring and substituted with an ethyl group at the 2-position of the parent pyrrolidine. This structure confers unique stereochemical and electronic properties, making it relevant in medicinal chemistry and catalysis.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-ethyl-1-pyrrolidin-3-ylpyrrolidine |
InChI |
InChI=1S/C10H20N2/c1-2-9-4-3-7-12(9)10-5-6-11-8-10/h9-11H,2-8H2,1H3 |
InChI Key |
RFNGOJBXEZMVJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN1C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethyl-1-pyrrolidin-3-ylpyrrolidine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach is the ring contraction and deformylative functionalization of piperidine derivatives, which involves a domino process including the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Chemical Reactions Analysis
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethyl-1-pyrrolidin-3-ylpyrrolidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-1-pyrrolidin-3-ylpyrrolidine involves its interaction with specific molecular targets. For instance, docking analyses suggest that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, which is associated with anticancer activity . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
The following analysis compares 2-Ethyl-1-pyrrolidin-3-ylpyrrolidine with structurally related pyrrolidine derivatives from the provided evidence, focusing on molecular features, synthesis, and functional properties.
Structural and Functional Comparison
Table 1: Key Structural and Molecular Properties
Key Observations :
- Complexity : The spiro-pyrrolidine-oxindole derivative exhibits higher molecular complexity due to its spirocyclic architecture and triisopropylsilyl ethynyl group, which may influence its pharmacokinetic properties.
Key Observations :
- Spectroscopic Trends : The allyl and silyl proton shifts in the spiro compound suggest that analogous groups in 2-Ethyl-1-pyrrolidin-3-ylpyrrolidine would exhibit distinct δ values due to differing electronic environments.
Key Observations :
- Reactivity Risks : The iodine substituent in 2-(3-Iodobut-3-en-1-yl)pyrrolidine may pose handling risks (e.g., light sensitivity or toxicity), whereas the target compound’s ethyl group likely reduces such hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
